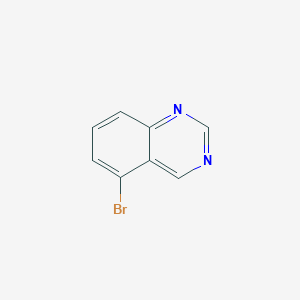

5-Bromoquinazoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQNFOPKXLQOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669695 | |

| Record name | 5-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958452-00-1 | |

| Record name | 5-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromoquinazoline and Its Functionalized Analogues

Strategic Approaches to the 5-Bromoquinazoline Core

The formation of the this compound nucleus can be achieved through two primary strategies: building the heterocyclic system from a brominated precursor or by direct, regioselective bromination of a pre-existing quinazoline (B50416) ring.

A common and effective strategy for synthesizing the this compound core involves the cyclization of appropriately substituted benzene (B151609) ring precursors that already contain a bromine atom at the desired position. A key starting material for this approach is 5-bromoanthranilic acid.

The synthesis of this precursor can be accomplished by the direct bromination of anthranilic acid using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile (B52724) at room temperature. nih.gov Once obtained, 5-bromoanthranilic acid can be used to construct the quinazoline ring system. For instance, reaction with an isothiocyanate, such as phenyl isothiocyanate, in the presence of a base like triethylamine (B128534) and refluxing in ethanol (B145695), leads to the formation of a quinazolinone derivative. nih.gov It is important to note that in the resulting quinazolin-4-one scaffold, the bromine atom is located at the C-6 position, which corresponds to the C-5 position of the parent quinazoline heterocycle. This precursor can then be further modified to yield the parent this compound. Another related route involves treating p-bromoanthranilic acid with reagents like acetyl chloride or benzoyl chloride to form a 2-alkyl/aryl-6-bromo-3,1-benzoxazine-4-one, which serves as a key intermediate that can be converted to the corresponding 6-bromoquinazoline-4(3H)-one upon reaction with hydrazine (B178648) hydrate. wikipedia.org

Table 1: Example of Precursor-Based Synthesis

| Starting Material | Reagent(s) | Product | Yield (%) | Ref |

|---|---|---|---|---|

| Anthranilic acid | N-Bromosuccinimide (NBS), Acetonitrile | 5-Bromoanthranilic acid | 61.85 | nih.gov |

Direct bromination of the quinazoline framework offers an alternative, more atom-economical approach. The regioselectivity of electrophilic aromatic substitution on the quinazoline ring is heavily influenced by the reaction conditions, particularly the acidity of the medium. In strongly acidic environments, such as concentrated sulfuric acid (H₂SO₄) or triflic acid (CF₃SO₃H), the nitrogen atoms of the pyrimidine (B1678525) ring become protonated. organic-chemistry.org This protonation deactivates the pyrimidine ring towards electrophilic attack, thereby directing the incoming electrophile, in this case, a bromonium ion (Br⁺), to the benzenoid ring.

The C-5 and C-8 positions are the most electronically activated sites within the benzene portion of the ring for electrophilic substitution. Therefore, careful control of reaction parameters, including the choice of brominating agent (e.g., NBS), temperature, and acid concentration, can achieve regioselective bromination at the C-5 position. While high regioselectivity can be achieved, the formation of other isomers, such as 8-bromoquinazoline, or di-brominated products may occur, necessitating careful purification.

Table 2: Conditions for Direct Bromination of Benzazines

| Substrate | Brominating Agent | Acid | Key Finding | Ref |

|---|---|---|---|---|

| Isoquinoline | NBS | conc. H₂SO₄ | Regioselective monobromination at C-5. | |

| Quinazoline | NBS / DBI | H₂SO₄ / CF₃SO₃H | Can be brominated, but with less regioselectivity than isoquinoline. |

Development of Precursor-Based Cyclization Routes

Advanced Derivatization and Functionalization of this compound Scaffolds

The bromine atom at the C-5 position serves as a versatile functional handle, enabling a wide array of transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse substituents, significantly expanding the chemical space accessible from this scaffold.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-5 position of this compound.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) and is widely used for creating biaryl structures. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or using a stable Pd(0) source like Pd(PPh₃)₄, in the presence of a suitable phosphine (B1218219) ligand and a base (e.g., K₂CO₃, Cs₂CO₃). nih.govnih.govconsensus.app The versatility of this reaction allows for the coupling of this compound with a wide range of aryl and heteroaryl boronic acids.

Sonogashira Coupling : To introduce alkynyl moieties, the Sonogashira coupling is employed. This reaction involves the coupling of this compound with a terminal alkyne. organic-chemistry.orgwikipedia.org The catalytic system classically consists of a palladium(0) catalyst and a copper(I) co-catalyst (typically CuI), along with an amine base such as triethylamine or diisopropylamine. nih.govlibretexts.org This method provides a direct route to 5-alkynylquinazolines, which are valuable intermediates for further transformations.

Heck Reaction : The Heck reaction facilitates the vinylation of this compound by coupling it with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with the formation of a trans-substituted alkene. While the C-Br bond is less reactive than a C-I bond, appropriate selection of catalyst, ligand (often a phosphine), and reaction conditions can drive the reaction to completion. beilstein-journals.org

Table 3: Overview of C-C Cross-Coupling Reactions for Aryl Halides

| Reaction | Coupling Partner | Typical Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), phosphine ligand | K₂CO₃, Cs₂CO₃ | 5-Arylquinazoline |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N) | 5-Alkynylquinazoline |

The formation of carbon-heteroatom bonds at the C-5 position further enhances the structural diversity of quinazoline derivatives.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling this compound with a primary or secondary amine. wikipedia.org The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich biarylphosphine like XPhos), and a strong base such as sodium tert-butoxide (NaOtBu). tcichemicals.comacsgcipr.org This methodology allows for the synthesis of a wide range of 5-aminoquinazoline derivatives, which are prevalent motifs in biologically active molecules.

Etherification and Thiolation : C-O and C-S bonds can also be formed via related cross-coupling reactions. The Buchwald-Hartwig etherification provides a route to 5-aryloxy- or 5-alkoxyquinazolines. For C-S bond formation, palladium-catalyzed thiolation can be used. Alternatively, the copper-catalyzed Ullmann condensation represents a classic and still relevant method for coupling aryl halides with alcohols, thiols, and their respective salts to form ethers and thioethers. The Chan-Lam coupling, which uses a copper catalyst to couple boronic acids with N-H or O-H containing compounds, also provides a pathway for C-heteroatom bond formation. ias.ac.in

Table 4: Overview of C-Heteroatom Bond Forming Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | R¹R²NH | Pd(0)/Pd(II), phosphine ligand | NaOtBu, K₃PO₄ | 5-(Amino)quinazoline |

| Buchwald-Hartwig Etherification | R-OH | Pd(0)/Pd(II), phosphine ligand | NaOtBu, Cs₂CO₃ | 5-(Alkoxy/Aryloxy)quinazoline |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural features from all components, offer significant advantages in terms of efficiency and complexity generation. organic-chemistry.org However, the direct incorporation of a pre-functionalized, moderately deactivated aryl halide like this compound as a starting component in well-established MCRs (e.g., Ugi or Passerini reactions) is not widely documented in the literature. wikipedia.org

Research in this area often focuses on synthesizing the quinazoline core itself via MCRs, followed by subsequent functionalization. The development of novel MCRs that are tolerant of aryl halide functionalities, or the use of this compound in sequential one-pot processes that begin with an MCR, represents an ongoing area of synthetic exploration. For example, computational studies on certain intramolecular reaction cascades initiated by an MCR adduct have suggested that a bromo-substituent on the aromatic ring can inhibit the desired transformation, highlighting the challenges in integrating such scaffolds into complex reaction sequences. beilstein-journals.org

Carbon-Heteroatom Bond Formations (e.g., Buchwald-Hartwig Amination, Etherification, Thiolation)

Innovations in Sustainable and Catalytic Synthetic Protocols

The development of synthetic routes for quinazoline derivatives has increasingly focused on sustainability and efficiency. Modern approaches prioritize environmentally benign conditions, atom economy, and the use of catalytic systems to minimize waste and energy consumption. These innovations are particularly relevant for the synthesis of halogenated quinazolines, such as this compound, which are valuable intermediates in medicinal chemistry.

Green Chemistry Approaches for Brominated Quinazoline Synthesis

Green chemistry principles have been instrumental in revolutionizing the synthesis of quinazoline scaffolds, including their brominated analogues. These methods aim to reduce the environmental impact by using safer solvents, minimizing hazardous byproducts, and employing energy-efficient conditions. qeios.com

Several green strategies have been developed for quinazoline synthesis. One notable approach involves the use of molecular iodine as a catalyst, which facilitates the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes or 2-aminobenzophenones. organic-chemistry.orgmdpi.com This method is advantageous due to its transition-metal-free nature and the use of oxygen as a clean oxidant, making the process both green and economical. organic-chemistry.org For instance, 6-bromoquinazolin-4(3H)-one has been prepared from 2-amino-5-bromobenzamide (B60110) and an aldehyde using iodine in ethanol under reflux conditions. mdpi.com

The choice of solvent is a critical aspect of green synthesis. Researchers have successfully utilized green solvents like polyethylene (B3416737) glycol (PEG-400) and water. acs.orgscholaris.ca A one-pot, three-component reaction for quinazoline synthesis has been demonstrated in PEG-400 using copper oxide nanoparticles on activated carbon as a recyclable heterogeneous catalyst. acs.org This system avoids hazardous solvents and operates under ligand- and base-free conditions. acs.org Another sustainable method involves the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles, including 2-amino-5-bromobenzonitrile, using carbon dioxide in water with melamine (B1676169) as a thermoregulated catalyst. scholaris.ca This process is highly efficient, with the catalyst being easily recoverable. scholaris.ca

Solvent-free reaction conditions represent another significant advancement, enhancing atom economy and simplifying product isolation. frontiersin.org An organocatalytic approach for the synthesis of 2-substituted quinazolines has been developed using 4,6-dihydroxysalicylic acid to catalyze the oxidative condensation of o-aminobenzylamines and benzylamines. frontiersin.org This metal-free system, which uses atmospheric oxygen as the oxidant, has been successfully applied to the gram-scale synthesis of 6-bromo-2-phenylquinazoline, demonstrating excellent atom economy and a favorable environmental factor (E-factor). frontiersin.org

| Method | Starting Materials | Catalyst/Reagent | Solvent/Conditions | Product Example | Key Features | Reference |

| Molecular Iodine Catalysis | 2-Amino-5-bromobenzamide, Aldehyde | Iodine (I₂) | Ethanol, Reflux | 6-Bromoquinazolin-4(3H)-one | Transition-metal-free, uses a common solvent. | mdpi.com |

| CO₂ Cycloaddition | 2-Amino-5-bromobenzonitrile, CO₂ | Melamine | Water, 120 °C | 6-Bromoquinazoline-2,4(1H,3H)-dione | Uses water as a green solvent, recyclable catalyst. | scholaris.ca |

| Heterogeneous Copper Catalysis | 2-Bromobenzaldehydes, Amines, Sodium Azide | CuO@C | PEG-400 | Quinazolines | Use of a green solvent and recyclable nanocatalyst. | acs.org |

| Organocatalysis | o-Aminobenzylamines, Benzylamines | 4,6-Dihydroxysalicylic acid | DMSO, O₂, 90 °C | 6-Bromo-2-phenylquinazoline | Metal-free, uses air as an oxidant, excellent atom economy. | frontiersin.org |

Metal-Catalyzed and Transition Metal-Free Methodologies

The synthesis of this compound and its analogues has been significantly advanced by both metal-catalyzed and transition-metal-free protocols. These methods offer diverse pathways to construct the quinazoline core with high efficiency and functional group tolerance.

Metal-Catalyzed Methodologies

Transition metal catalysis is a powerful tool for constructing complex heterocyclic systems like quinazolines. mdpi.com Various metals, including palladium, copper, iron, manganese, and cobalt, have been employed to facilitate C-N and C-C bond formations. organic-chemistry.orgfrontiersin.orgmdpi.comresearchgate.net

Palladium catalysts are widely used for cross-coupling reactions to functionalize the quinazoline scaffold. For example, the Suzuki-Miyaura cross-coupling of 4-anilino-6-bromoquinazoline derivatives with 4-fluorophenylboronic acid has been achieved using a palladium(II) pre-catalyst to form Csp²–Csp² bonds. mdpi.com Palladium-catalyzed tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids also provide a route to diverse quinazolines, tolerating bromo-substituents. organic-chemistry.org

Copper-catalyzed reactions offer an economical and efficient alternative. A notable method involves the use of inexpensive CuBr as a catalyst for the cascade synthesis of quinazolines from (2-bromophenyl)methylamines and amidine hydrochlorides, with air serving as an environmentally friendly oxidant. organic-chemistry.org Copper catalysis has also been utilized in microwave-assisted syntheses, which can accelerate reaction times and improve yields. acs.org

Iron and manganese, being earth-abundant metals, are attractive for developing sustainable catalytic systems. frontiersin.org Iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation provide an efficient pathway to quinazolines from 2-alkylamino N-H ketimines. organic-chemistry.orgresearchgate.net Manganese-based catalysts have been developed for acceptorless dehydrogenative coupling (ADC) reactions of 2-aminobenzyl alcohols with amides or nitriles, which produce water and hydrogen as the only byproducts. frontiersin.orgmdpi.comnih.gov

| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |

| Palladium(II) | Suzuki-Miyaura Cross-Coupling | 4-Anilino-6-bromoquinazolines, Arylboronic acids | Forms C-C bonds, functionalizes existing bromoquinazolines. | mdpi.com |

| Copper(I) Bromide | Cascade N-arylation/Cyclization | (2-Bromophenyl)methylamines, Amidine hydrochlorides | Uses air as a green oxidant, inexpensive catalyst. | organic-chemistry.org |

| Iron(II) Chloride | C(sp³)-H Oxidation/Cyclization | 2-Alkylamino N-H ketimines | Efficient C-N bond formation, uses an earth-abundant metal. | organic-chemistry.orgresearchgate.net |

| Manganese(I) Pincer Complex | Acceptorless Dehydrogenative Coupling | 2-Aminobenzyl alcohols, Nitriles/Amides | High atom economy, produces H₂ and H₂O as byproducts. | mdpi.comnih.gov |

| Cobalt(II) Acetate | Dehydrogenative Cyclization | 2-Aminoaryl alcohols, Ketones/Nitriles | Environmentally benign, operates under mild conditions. | organic-chemistry.org |

Transition Metal-Free Methodologies

While metal catalysis is highly effective, transition-metal-free synthesis offers the advantage of avoiding potentially toxic and costly metal contaminants in the final products, which is particularly crucial in pharmaceutical manufacturing. mdpi.com

Several transition-metal-free strategies have emerged. One prominent method involves the reaction of 2-ethynylanilines with benzonitriles in the presence of a strong base like potassium tert-butoxide (KOtBu) under air to yield quinazolines. mdpi.com This approach allows for the chemoselective synthesis of π-conjugated quinazoline-substituted ethenes. mdpi.com

As mentioned previously, molecular iodine can act as a catalyst for the oxidative cyclization of 2-aminobenzophenones with amines, proceeding via a benzylic sp³ C-H bond amination. mdpi.com This reaction is conducted under solvent-free conditions with oxygen as the terminal oxidant, aligning with green chemistry principles. organic-chemistry.orgmdpi.com

Organocatalysis provides another powerful metal-free alternative. A system using 4,6-dihydroxysalicylic acid and a catalytic amount of BF₃·Et₂O has been shown to effectively catalyze the oxidative condensation of o-aminobenzylamines and benzylamines to form the quinazoline ring. mdpi.comfrontiersin.org This method is notable for its clean reaction profile, easy product isolation, and successful application in the gram-scale synthesis of derivatives like 6-bromo-2-phenylquinazoline. frontiersin.org

| Methodology | Reagents/Catalyst | Starting Materials | Key Features | Reference |

| Base-Mediated Cyclization | KOtBu | 2-Ethynylanilines, Benzonitriles | Chemoselective, avoids transition metals. | mdpi.com |

| Iodine-Catalyzed Oxidation | Molecular Iodine (I₂), O₂ | 2-Aminobenzophenones, Aryl amines | Green and sustainable, solvent-free conditions. | mdpi.com |

| Organocatalytic Oxidation | 4,6-Dihydroxysalicylic acid | o-Aminobenzylamines, Benzylamines | Avoids metal contamination, scalable. | mdpi.comfrontiersin.org |

Advanced Spectroscopic and Structural Elucidation of 5 Bromoquinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of 5-bromoquinazoline derivatives, allowing for the precise assignment of proton and carbon atoms.

Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis for Positional Isomerism

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, making them powerful indicators for confirming the substitution pattern on the quinazoline (B50416) core. The presence of the electronegative bromine atom at the C-5 position, along with other substituents, induces characteristic downfield or upfield shifts in adjacent and nearby nuclei.

For instance, in a series of synthesized 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the chemical shifts are instrumental in confirming the structure. nih.gov In the ¹H-NMR spectra of certain derivatives (compounds 8c-8h in the study), benzylic hydrogens appeared as a singlet at approximately δ = 4.4 ppm, while methyl protons were observed around δ = 2.3 ppm. nih.gov In the ¹³C-NMR spectra, the carbonyl carbon (C=O) peak is characteristically found far downfield at δ ≈ 160 ppm. nih.gov The chemical shifts for aromatic carbons typically appear in the range of δ 113–146 ppm. arabjchem.org

The analysis of positional isomerism is critically dependent on these observed shifts. The specific location of the bromine atom at C-5 would create a unique pattern of chemical shifts for the protons H-6, H-7, and H-8 on the benzene (B151609) portion of the quinazoline ring, which can be distinguished from other bromo-isomers like 6-bromo, 7-bromo, or 8-bromoquinazoline.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Bromoquinazoline Derivatives

| Compound Type | Nucleus | Chemical Shift (δ) Range (ppm) | Remarks | Source(s) |

|---|---|---|---|---|

| 6-Bromo-2-thio-quinazoline derivatives | ¹³C | ~160 | Carbonyl carbon (C=O) at position 4. | nih.gov |

| ¹³C | 37 | Benzylic CH₂ group. | nih.gov | |

| ¹H | ~4.4 | Benzylic CH₂ protons. | nih.gov | |

| Quinazolinyl-Δ²-pyrazolines | ¹³C | 113-133 | Aromatic C=C. | arabjchem.org |

| ¹³C | 114-146 | Heteroaromatic C=N. | arabjchem.org | |

| ¹H | 7.15-7.92 | Aromatic protons. | arabjchem.org |

Two-Dimensional NMR Correlation Studies (e.g., COSY, HMQC, HMBC, NOESY)

To resolve structural ambiguities and definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. libretexts.org For a this compound derivative, COSY would show correlations between adjacent protons on the aromatic rings, for example, between H-7 and H-8, and between H-7 and H-6, helping to trace the connectivity of the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum correlates proton signals with the signals of directly attached carbons (¹JCH). libretexts.org This is crucial for assigning the carbon signals based on their known proton assignments. For instance, the proton signal for H-2 could be used to identify the C-2 signal in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. scielo.org.mx This is useful for determining stereochemistry and conformation in complex derivatives.

The combined application of these 2D NMR techniques allows for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, which is essential for the structural verification of novel this compound derivatives. scielo.org.mx

Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of this compound derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or more decimal places. bioanalysis-zone.com This accuracy allows for the determination of the exact molecular formula of a compound, a critical step in its identification. For the parent compound this compound, the molecular formula is C₈H₅BrN₂. bldpharm.commolbase.com HRMS can distinguish this formula from other potential isobaric compounds (molecules with the same nominal mass but different atomic compositions). bioanalysis-zone.comlcms.cz The ability of HRMS to confirm the elemental composition provides definitive proof of a successful synthesis. smolecule.comamazonaws.com

Ionization Techniques (e.g., Electron Ionization, Electrospray Ionization) for Complex Derivates

The choice of ionization technique is crucial for analyzing complex molecules.

Electron Ionization (EI): In EI, high-energy electrons bombard the sample molecule, causing it to ionize and often fragment extensively. chemguide.co.uk The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which can be used to elucidate the structure of the molecule. A common fragmentation pathway for bromo-substituted compounds is the loss of the bromine atom. raco.cat

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. scielo.org.mx This is particularly useful for determining the molecular weight of larger, more fragile, or polar derivatives of this compound that might not survive the harsh conditions of EI.

In studies of quinazoline derivatives, both techniques are valuable. ESI-MS can confirm the molecular weight of a newly synthesized compound, while the fragmentation patterns observed in EI-MS or tandem MS (MS/MS) experiments reveal structural details. nih.govraco.cat For example, the mass spectra of various 6-bromo-quinazoline-4-one derivatives show molecular ion peaks that are in agreement with their calculated molecular weights. nih.gov

Infrared (IR) Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. tanta.edu.eg The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule. tsfx.edu.au

For this compound derivatives, IR spectroscopy can confirm the presence of key structural features. The characteristic absorption bands include:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹. arabjchem.org

C=N stretching: The carbon-nitrogen double bonds within the quinazoline ring system give rise to absorptions in the 1590-1610 cm⁻¹ region. arabjchem.org

Aromatic C=C stretching: These vibrations are also found in the 1450-1600 cm⁻¹ range.

C-Br stretching: The carbon-bromine bond vibration appears in the far-infrared region, typically between 700-800 cm⁻¹. arabjchem.org

In more complex derivatives, other functional groups provide distinct signals. For example, a carbonyl (C=O) group in quinazolinone derivatives shows a very strong absorption band in the range of 1725-1728 cm⁻¹. arabjchem.org An O-H stretch from a hydroxyl group would appear as a broad band around 3200-3600 cm⁻¹. The agreement between experimentally observed vibrational frequencies and those calculated by theoretical methods can further validate the proposed structure. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Bromoquinazoline Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Source(s) |

|---|---|---|---|---|

| Aromatic C-H | Stretch | ~3028 - 3063 | Variable | arabjchem.org |

| C=N (quinazoline ring) | Stretch | ~1590 - 1610 | Medium-Strong | arabjchem.org |

| C=O (in quinazolinones) | Stretch | ~1725 - 1728 | Strong | arabjchem.org |

| C-Br | Stretch | ~770 - 775 | Medium | arabjchem.org |

Theoretical and Computational Investigations of 5 Bromoquinazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in understanding the electronic behavior and reactivity of molecules. researchgate.net For 5-Bromoquinazoline, such studies would provide invaluable insights into its chemical properties.

Density Functional Theory (DFT) Studies on Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. A DFT analysis of this compound would typically involve the calculation of its optimized geometry, electronic energy, and the distribution of electron density.

However, a specific DFT study detailing the electronic properties of this compound could not be identified in the reviewed literature. For comparison, DFT analyses have been conducted on related compounds like 6-bromoquinazoline (B49647) derivatives, often employing methods like B3LYP with a 6-31+G(d,p) basis set to elucidate thermodynamic stability and electronic characteristics. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity.

Specific HOMO-LUMO energy values and gap analysis for this compound are not available in the current body of research. Theoretical calculations for related quinazoline (B50416) derivatives have shown that such analyses are instrumental in correlating molecular structure with activity. nih.gov For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Frontier Molecular Orbital Data for this compound

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

No published data is currently available for the FMO properties of this compound.

Electrostatic Potential (ESP) Surface Mapping for Reactive Sites

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researcher.life Regions of negative potential (electron-rich) are prone to electrophilic attack, while positive potential areas (electron-poor) are targets for nucleophiles.

An ESP map for this compound has not been published. Such a map would be expected to show negative potential around the nitrogen atoms of the quinazoline ring, indicating their nucleophilic character, and varying potential across the rest of the aromatic system, influenced by the bromine atom.

Calculation of Reactivity Descriptors and Global Chemical Properties

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S).

Detailed calculations of these reactivity descriptors for this compound are not present in the available literature. These parameters are essential for systematically understanding the chemical behavior of the compound.

Table 2: Calculated Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Global Softness (S) | 1/η | Data not available |

Specific values for the global reactivity descriptors of this compound have not been reported.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, providing insights into binding affinity and interaction patterns.

Elucidation of Binding Modes and Conformations with Biological Receptors (e.g., Kinases like EGFR, VEGFR)

Quinazoline derivatives are well-known inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Molecular docking studies are therefore critical in the rational design of new kinase inhibitors.

While docking studies have been extensively performed on numerous quinazoline analogues to explore their interactions with the ATP-binding sites of kinases like EGFR and VEGFR, nih.gov specific molecular docking simulations detailing the binding modes and conformations of this compound with these receptors are not described in the surveyed scientific literature. Such studies would be crucial to predict its potential as a kinase inhibitor and to understand the specific interactions its bromo-substituted quinazoline core might form within the receptor's active site.

Table 3: Summary of Molecular Docking Findings for this compound

| Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |

| EGFR | Data not available | Data not available |

| VEGFR | Data not available | Data not available |

No specific molecular docking results for this compound with EGFR or VEGFR have been published.

Quantitative Prediction of Binding Affinities and Energetics

For instance, in a study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, molecular docking was used to calculate the binding energy of these compounds against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The binding energies for compounds 8a and 8c in this study were calculated to be -6.7 and -5.3 kcal/mol, respectively. chemscene.comambeed.comnih.gov Another investigation focusing on mutated EGFR showed that a potent inhibitor, compound 8a , had a binding energy of -6.8 kcal/mol, which was comparable to the co-crystalized ligand neratinib (B1684480) at -7.1 kcal/mol. ambeed.com These values indicate a strong and stable interaction with the receptor's active site.

These studies demonstrate that computational models can effectively predict the binding affinities of bromoquinazoline derivatives. Such predictions are crucial for identifying which modifications to the bromoquinazoline scaffold are likely to enhance its biological activity.

Table 1: Predicted Binding Affinities of Bromoquinazoline Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| 8a | EGFR | -6.7 |

| 8c | EGFR | -5.3 |

| 8a | Mutated EGFR | -6.8 |

| Neratinib | Mutated EGFR | -7.1 |

Data sourced from studies on 6-bromoquinazoline derivatives. chemscene.comambeed.comnih.gov

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Understanding the specific non-covalent interactions between a ligand and its target protein is essential for rational drug design. These interactions, which include hydrogen bonds, hydrophobic contacts, and pi-stacking, govern the stability and specificity of the binding.

Computational studies on 6-bromoquinazoline derivatives have meticulously mapped these interactions. For example, the interaction of erlotinib (B232), an established EGFR inhibitor with a quinazoline core, involves hydrogen bonds with the residues Cys773 and Met769, alongside pi-sigma interactions with Leu820 and Leu694. nih.gov Similarly, 6-bromoquinazoline derivatives have been shown to form crucial hydrogen bonds and other interactions within the EGFR active site. chemscene.comambeed.comnih.gov

The analysis of these interactions provides a detailed picture of how bromoquinazoline compounds orient themselves within a protein's binding pocket. This information is invaluable for designing new derivatives with improved binding affinity and selectivity. While direct analysis of this compound is not available, its structure suggests it would also be capable of forming similar key interactions.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational stability and the flexibility of a ligand-receptor complex. These simulations are crucial for validating the results of static molecular docking studies.

Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF)

RMSF, on the other hand, measures the fluctuation of individual amino acid residues within a protein, highlighting flexible regions. googleapis.com In the aforementioned studies, the RMSF values for the active site residues of EGFR in complex with 6-bromoquinazoline derivatives were low, suggesting that the binding of the ligand did not induce significant conformational changes in the protein's active site. nih.govresearchgate.net This stability is a desirable characteristic for a potent inhibitor.

Table 2: RMSD and RMSF Data for Bromoquinazoline Derivative Complexes

| Complex | Average RMSD (Å) | Key Residue RMSF (Å) |

|---|---|---|

| 8a -EGFR | ~0.7 | < 0.3 |

| 8c -EGFR | ~1.03 | < 0.3 |

| Erlotinib-EGFR | ~0.9 | < 0.3 |

Data extrapolated from graphical representations in studies on 6-bromoquinazoline derivatives. nih.gov

Radius of Gyration (Rg) Analysis for Compactness Assessment

The radius of gyration (Rg) is a measure of the compactness of a protein or a protein-ligand complex. nih.gov A stable and well-folded protein will typically exhibit a consistent Rg value over the course of an MD simulation. In the context of ligand binding, a stable Rg suggests that the binding event does not cause the protein to unfold or become unstable. Studies on 6-bromoquinazoline derivatives have shown that the Rg of the EGFR complex remains stable throughout the simulation, indicating that the binding of these ligands maintains the compactness and structural integrity of the protein. ambeed.comnih.gov For example, the Rg values for complexes with compounds 8a and 8c were found to be 2.11 Å and 2.05 Å, respectively, which were comparable to the Rg of the complex with the known inhibitor erlotinib (2.06 Å). ambeed.com

In Silico Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

Structure-Activity Relationship (SAR) studies aim to identify the relationships between a molecule's chemical structure and its biological activity. In silico SAR uses computational methods to derive these relationships and build predictive models. For bromoquinazoline derivatives, SAR studies have revealed key insights. For instance, the nature and position of substituents on the quinazoline ring have been shown to significantly impact their anticancer activity. chemscene.comambeed.comnih.gov

In one study, it was found that aliphatic chains at a specific position of the 6-bromoquinazoline core resulted in higher potency compared to aromatic linkers. ambeed.com Furthermore, for derivatives with an aryl linker, the presence and position of substituents on the phenyl ring were critical, with a methyl group at the para position showing greater activity than at the meta position. ambeed.com

These computational SAR studies guide the synthesis of new derivatives with potentially enhanced activity. While specific SAR models for this compound are not available, the principles derived from studies on its isomers provide a valuable roadmap for the future design of this compound-based compounds.

Biological and Pharmacological Research Applications of 5 Bromoquinazoline Derivatives

Anti-Cancer Potential and Mechanistic Characterization

Derivatives of bromoquinazoline have emerged as a promising class of compounds in oncology research. ontosight.ai Their anti-cancer properties are attributed to their ability to interfere with various cellular processes essential for tumor growth and survival, including cell proliferation, apoptosis, and angiogenesis. ontosight.airesearchgate.net

The cytotoxic effects of bromoquinazoline derivatives have been extensively evaluated against a panel of human cancer cell lines. Studies have demonstrated that these compounds exhibit significant growth-inhibitory activity, often with IC50 values in the micromolar to nanomolar range.

For instance, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives showed potent cytotoxicity against both breast cancer (MCF-7) and colorectal adenocarcinoma (SW480) cell lines. nih.gov One of the most active compounds in this series, designated 8a, which features an aliphatic linker at the thiol position, displayed IC50 values of 15.85 µM against MCF-7 cells and 17.85 µM against SW480 cells. nih.govresearchgate.net Another study on 6-bromo quinazoline (B50416) derivatives reported IC50 values ranging from 0.53 to 46.6 µM against the same cell lines, with one compound (5b) being more potent than the standard chemotherapy drug cisplatin (B142131). researchgate.netresearcher.life

Furthermore, 4-anilino-6-bromoquinazoline derivatives have also been investigated. The introduction of a 2-(4-chlorophenyl) group led to significant cytotoxicity, particularly against HeLa cervical cancer cells. mdpi.com A specific derivative, compound 3l, demonstrated strong anti-proliferative activity against both MCF-7 and HeLa cells. mdpi.com The cytotoxic activities of various brominated quinazoline derivatives have also been confirmed against A549 lung cancer cells. mui.ac.ir

Table 1: In Vitro Cytotoxicity of Bromoquinazoline Derivatives Against Human Cancer Cell Lines

| Compound/Derivative Series | Cancer Cell Line | Cell Type | IC50 / LC50 Value | Reference(s) |

|---|---|---|---|---|

| 6-Bromo-quinazolin-4(3H)-one (Cmpd 8a) | MCF-7 | Breast Carcinoma | 15.85 ± 3.32 µM | nih.govresearchgate.net |

| 6-Bromo-quinazolin-4(3H)-one (Cmpd 8a) | SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 µM | nih.govresearchgate.net |

| 6-Bromo-quinazoline (Cmpd 5b) | MCF-7 | Breast Carcinoma | 1.95 µM | researchgate.netresearcher.life |

| 6-Bromo-quinazoline (Cmpd 5b) | SW480 | Colorectal Adenocarcinoma | 0.53 µM | researchgate.netresearcher.life |

| 4-Anilino-6-bromoquinazoline (Cmpd 3h) | MCF-7 | Breast Carcinoma | 0.73 µM | mdpi.com |

| Brominated Quinazolinones (General) | A549 | Lung Cancer | Activity Confirmed | mui.ac.ir |

| 4-Anilino-6-bromoquinazoline (Cmpd 3l) | HeLa | Cervical Cancer | LC50 = 37.66 nM | mdpi.com |

A key mechanism through which bromoquinazoline derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptotic pathways in cancer cells. For example, a highly potent 6-bromoquinazoline (B49647) derivative was found to induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner. researchgate.netresearcher.life The process of apoptosis is often initiated by DNA damage, which can be triggered by the compound, leading to the activation of regulatory proteins that halt the cell cycle to allow for repair or, if the damage is too severe, command the cell to self-destruct. dana-farber.orgmdpi.com

In addition to inducing apoptosis, these derivatives can also modulate the cell cycle. The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer. dana-farber.org Certain bromoquinazoline derivatives have been shown to cause cell cycle arrest, typically at the G2/M phase. nih.gov This arrest prevents the cancer cells from progressing through mitosis and dividing, thereby inhibiting tumor growth. mdpi.com For instance, a synthesized quinazoline derivative, SQ2, was found to strongly induce apoptosis by arresting the cell cycle in both the G1 and G2/M phases. nih.gov This multi-faceted approach of inducing both apoptosis and cell cycle arrest highlights the therapeutic potential of these compounds. nih.gov

The anti-cancer activity of bromoquinazoline derivatives is often linked to their ability to inhibit specific enzymes and receptors that are crucial for cancer cell survival and proliferation.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that is frequently overexpressed in various cancers, and its inhibition is a key therapeutic strategy. dntb.gov.ua Many quinazoline-based drugs, such as Gefitinib and Erlotinib (B232), are approved EGFR inhibitors. nih.gov Molecular docking studies have repeatedly suggested that 6-bromoquinazoline derivatives can effectively bind to the ATP-binding site of EGFR, which is a plausible mechanism for their cytotoxic effects. researchgate.netresearcher.liferesearchgate.net For example, compound 3l, a 4-anilino-6-bromoquinazoline derivative, exhibited significant inhibitory activity against EGFR tyrosine kinase with an LC50 value of 37.66 nM, which is comparable to the clinical drug Gefitinib. mdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR, particularly VEGFR-2, is a key regulator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. nih.govdovepress.com Inhibiting VEGFR-2 can thus starve tumors and prevent their growth. Vandetanib, a drug that contains a 4-anilinoquinazoline (B1210976) core, targets VEGFR signal transduction pathways. mdpi.com The development of quinazoline derivatives as VEGFR-2 inhibitors is an active area of research, with some compounds showing potent inhibition at the nanomolar level. nih.govekb.eg

Poly(ADP-ribose) polymerase (PARP): PARP is an enzyme involved in DNA repair. Inhibiting PARP in cancers with existing DNA repair defects (like those with BRCA mutations) can lead to cancer cell death. Quinazolinone derivatives have been investigated as PARP inhibitors. googleapis.comrsc.org Studies have shown that combining PARP inhibitors with certain chemotherapies can synergistically increase cancer cell death, suggesting a promising therapeutic strategy. nih.gov

A critical aspect of cancer drug development is ensuring that the compound is selectively toxic to cancer cells while sparing normal, healthy cells. Several studies have evaluated bromoquinazoline derivatives for their effects on non-tumorigenic cell lines. The results often indicate a favorable selectivity profile.

For instance, a new series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives was tested against the normal human lung fibroblast cell line (MRC-5) alongside cancer cell lines. nih.govresearchgate.net The most potent compound, 8a, had an IC50 value of 84.20 µM against the normal MRC-5 cells, which is significantly higher than its IC50 values against MCF-7 (15.85 µM) and SW480 (17.85 µM) cancer cells. nih.govresearchgate.net This demonstrates a compelling selectivity between tumorigenic and non-tumorigenic cells, a crucial characteristic for a potential therapeutic agent. researchgate.net Other studies have also reported that certain quinazoline derivatives exhibit weaker effects on normal cells compared to their potent activity against cancer cells. nih.govplos.org

Table 2: Selective Cytotoxicity of a 6-Bromoquinazoline Derivative

| Compound | Cell Line | Cell Type | IC50 Value (µM) | Selectivity | Reference(s) |

|---|---|---|---|---|---|

| Cmpd 8a | MCF-7 | Breast Carcinoma | 15.85 ± 3.32 | Tumorigenic | nih.govresearchgate.net |

| Cmpd 8a | SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | Tumorigenic | nih.govresearchgate.net |

| Cmpd 8a | MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | Non-Tumorigenic | nih.govresearchgate.net |

Targeting Specific Oncogenic Pathways and Receptors (e.g., Epidermal Growth Factor Receptor, Vascular Endothelial Growth Factor Receptor, Poly(ADP-ribose) polymerase)

Antimicrobial Activities (Antibacterial and Antifungal Efficacy)

In addition to their anti-cancer properties, quinazoline derivatives have been recognized for their broad-spectrum antimicrobial activities. researchgate.net The emergence of antibiotic resistance has created an urgent need for new antimicrobial agents, and bromoquinazoline derivatives represent a potential source for such compounds. nih.gov

Bromoquinazoline derivatives have demonstrated efficacy against a variety of bacterial pathogens. One study reported that a synthesized 2-(o-thiadiaminephenyl)-3-thiadiamine-6-bromo–quinazoline-4(3H)-one exhibited significant antibacterial activity, with zones of inhibition between 10-20 mm against both Gram-positive bacteria (Staphylococcus aureus, Bacillus species) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia). sciencepublishinggroup.com

The activity of these derivatives extends to multi-drug resistant (MDR) strains, which pose a major threat to public health. nih.gov For example, certain quinoline-2-one derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov One compound, 6c, had a minimum inhibitory concentration (MIC) of 0.75 μg/mL against both MRSA and VRE. nih.gov Similarly, novel N-substituted β-amino acid derivatives have shown promising activity against MRSA, with MIC values as low as 4 to 16 µg/mL. plos.org The ability of some derivatives to act as antibiotic resistance breakers, enhancing the efficacy of conventional antibiotics against resistant strains, is also an area of active investigation. mdpi.com

Table 3: Antimicrobial Activity of Bromoquinazoline and Related Derivatives

| Compound/Derivative Series | Bacterial Strain | Type | Activity (MIC/Zone of Inhibition) | Reference(s) |

|---|---|---|---|---|

| 6-Bromo-Quinazolin-4(3H)-one | Staphylococcus aureus | Gram-positive | 10-20 mm inhibition | sciencepublishinggroup.com |

| 6-Bromo-Quinazolin-4(3H)-one | Escherichia coli | Gram-negative | 10-20 mm inhibition | sciencepublishinggroup.com |

| 6-Bromo-Quinazolin-4(3H)-one | Pseudomonas aeruginosa | Gram-negative | 10-20 mm inhibition | sciencepublishinggroup.com |

| Quinoline-2-one (Cmpd 6c) | MRSA | Gram-positive (MDR) | 0.75 µg/mL | nih.gov |

| Quinoline-2-one (Cmpd 6c) | VRE | Gram-positive (MDR) | 0.75 µg/mL | nih.gov |

| 6-Bromoindolglyoxylamide (Cmpd 3) | S. aureus | Gram-positive | Intrinsic Activity | nih.gov |

| 6-Bromoindolglyoxylamide (Cmpd 3) | P. aeruginosa | Gram-negative (MDR) | Antibiotic Enhancer | nih.gov |

Assessment Against Fungal Pathogens

The quinazoline scaffold is a known pharmacophore in the development of antifungal agents. Research has extended to various derivatives to assess their efficacy against clinically relevant fungal pathogens. Studies on 5,8-quinazolinediones, for instance, have demonstrated that these compounds exhibit potent antifungal activity against Candida species and Aspergillus niger. researchgate.net More specifically, derivatives such as 6-arylamino-7-chloro-5,8-quinazolinediones have shown significant potency. researchgate.net

While direct studies on 5-bromoquinazoline derivatives are not extensively documented in the available literature, research on related quinazolinone compounds provides valuable insights. General screening of quinazolinone derivatives has confirmed activity against fungi like Candida albicans and Aspergillus niger. nih.gov For example, certain pyrazol-quinazolinone compounds have been tested against a range of phytopathogenic fungi, showing significant inhibition at concentrations of 150 and 300 mg/L. mdpi.commdpi.com One such compound demonstrated a 62.42% inhibition of Fusarium oxysporum f. sp. Niveum at a 300 mg/L concentration. mdpi.commdpi.com These findings suggest that the broader quinazoline class, including potential 5-bromo derivatives, represents a promising area for the development of new antifungal agents. The activity is often better described as fungistatic rather than fungicidal, indicating that the compounds inhibit fungal growth. nih.gov

Table 1: Antifungal Activity of Representative Quinazolinone Derivatives

| Compound Type | Fungal Pathogen | Observed Activity | Reference |

|---|---|---|---|

| Pyrazol-quinazolinone (Compound 2c) | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L | mdpi.commdpi.com |

| General Quinazolinone Derivatives | Candida albicans | Good activity reported | nih.gov |

| General Quinazolinone Derivatives | Aspergillus niger | Good activity reported | nih.gov |

| 6-Arylamino-7-chloro-5,8-quinazolinediones | Candida species & Aspergillus niger | Potent antifungal activity | researchgate.net |

Elucidation of Proposed Mechanisms of Antimicrobial Action

Understanding the mechanism of action is critical for developing effective antimicrobial drugs. For quinazolinone derivatives, several potential biochemical targets have been proposed. researchgate.net The antimicrobial effect may arise from the molecule's ability to bind to proteins crucial for the pathogen's survival and virulence. researchgate.net

A key proposed mechanism involves the inhibition of bacterial DNA synthesis. Research on a series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives, which share structural similarities with bromoquinazolines, found that these compounds strongly inhibit essential bacterial enzymes. nih.gov Specifically, one compound demonstrated potent inhibitory effects on Escherichia coli DNA gyrase supercoiling and S. aureus Topoisomerase IV relaxing activity, both of which are vital for bacterial DNA replication. nih.gov This suggests that bromo-substituted quinazoline scaffolds may function by targeting these topoisomerase enzymes. nih.govcatalysis.com.ua Other potential mechanisms for antimicrobial action by natural and synthetic compounds include the disruption of cell membrane permeability, inhibition of protein synthesis, and interference with metabolic pathways. mdpi.commdpi.comrsc.org For instance, some antifungal agents are believed to work by interacting with phospholipids, leading to a rigidifying effect on the fungal membrane. dntb.gov.ua

Anti-inflammatory and Analgesic Properties

The quinazoline core has been extensively investigated for its anti-inflammatory and analgesic potential. rsc.orgnih.gov Various derivatives have been synthesized and evaluated, with many showing promising results in preclinical models. mdpi.com

Studies on 6-bromo quinazolinone derivatives have shown that this class of compounds possesses both anti-inflammatory and analgesic activities. rsc.org Similarly, research on 7-chloro-2-phenyl quinazolin-4(3H)-one/thione derivatives revealed that certain substitutions could lead to good activity against both pain and inflammation. mdpi.com For example, in the carrageenan-induced paw edema model, a standard test for acute inflammation, some novel quinazolinone derivatives exhibited a significant reduction in edema volume. The analgesic effects have been demonstrated in models such as the acetic acid-induced writhing test, where some thiazolidinone derivatives showed up to 69.82% inhibition of writhing. uantwerpen.be These findings underscore the potential of the bromoquinazoline scaffold as a template for designing new anti-inflammatory and analgesic drugs.

Table 2: Anti-inflammatory and Analgesic Activity of Representative Quinazoline Derivatives

| Compound Series | Pharmacological Activity | Test Model | Key Finding | Reference |

|---|---|---|---|---|

| 6-Bromo quinazolinone derivatives | Anti-inflammatory, Analgesic | Standard methods | Screened for activity | rsc.org |

| 7-Chloro-3-[substituted]-2-phenyl quinazolin-4(3H)-one/thione | Anti-inflammatory, Analgesic | Carrageenan-induced paw edema, Tail immersion | Compounds IIc and IIg showed good activity | mdpi.com |

| Novel quinazolinone derivatives (QA-2, QA-6) | Anti-inflammatory | Carrageenan-induced rat paw edema | Exhibited good activity with >70% reduction in paw volume | |

| Methylamino substituted 2-phenylquinazolinones | Analgesic | Not specified | Yielded 43% to 61% analgesic activity | nih.gov |

Exploration of Other Pharmacological Profiles (e.g., Antiviral, Anticonvulsant)

Beyond antimicrobial and anti-inflammatory effects, the this compound scaffold has been a subject of exploratory research for other therapeutic applications, notably as antiviral and anticonvulsant agents.

Antiviral Research: The quinazoline framework is recognized for its antiviral potential. rsc.org While direct antiviral data on this compound is limited, related structures provide compelling evidence for this line of inquiry. For example, a bromo-substituted anthranilamide peptidomimetic was found to be active against Herpes Simplex Virus 1 (HSV-1) with an IC₅₀ of 32.7 µM. mdpi.com Furthermore, a series of 5'-modified 2,5,6-trichlorobenzimidazole ribonucleosides, including a 5'-bromo derivative, showed significant activity against human cytomegalovirus (HCMV). nih.gov In other studies, flavonol derivatives containing a quinazolinone moiety were effective against the tobacco mosaic virus. nih.gov These examples highlight that the inclusion of a bromine atom on various scaffolds can be compatible with or even enhance antiviral activity, justifying the exploration of this compound derivatives against a range of viruses.

Anticonvulsant Research: The utility of quinazoline derivatives in the management of seizures has been well-established through numerous studies. researchgate.net Research into di-bromo substituted quinazolinones has yielded particularly promising results. A study on 6,8-dibromo-2-phenyl-quinazolin-4-(3H)-one Schiff bases demonstrated their potential as anticonvulsant agents. Another series of 5,7-dibromoisatin semicarbazones also exhibited prominent anticonvulsant effects in the maximal electroshock (MES) induced seizure model, with some compounds showing activity at doses as low as 30 mg/kg. These findings strongly support the investigation of bromo-substituted quinazolines, including the 5-bromo isomer, as potential candidates for new antiepileptic drugs.

Design and Development of Multi-Targeted Hybrid Molecules Based on the this compound Scaffold

Given the complex nature of many diseases, a modern drug design strategy involves creating multi-target-directed ligands (MTDLs), or hybrid molecules, that combine two or more pharmacophores into a single entity. This approach aims to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce side effects by modulating multiple biological targets simultaneously. The quinazoline scaffold is a popular choice for this molecular hybridization strategy.

Research has focused on creating hybrid molecules using the 6-bromo quinazoline scaffold, providing a direct precedent for similar designs with the 5-bromo isomer. dntb.gov.ua These hybrids have been primarily developed as potent anticancer agents. dntb.gov.ua For instance, a hybrid-pharmacophore approach was used to synthesize novel isatin-based hybrids incorporating a 6-bromo quinazoline moiety, which showed potent anti-proliferative activity. dntb.gov.ua Other designs have linked the quinazolinone scaffold with other heterocyclic systems like benzimidazole, thiazole, oxadiazole, and triazole to target various biological pathways. A common synthetic strategy involves reacting a key intermediate, such as 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, with various alkyl or benzyl (B1604629) halides to create a library of hybrid compounds. The success of these 6-bromoquinazoline hybrids in preclinical studies provides a strong rationale for applying similar design principles to the this compound scaffold to develop novel multi-targeted therapeutic agents.

Emerging Applications in Advanced Materials Science

Role of Halogenated Quinazolines in the Design of Novel Functional Materials

Quinazoline (B50416) derivatives are recognized as an important class of heterocyclic compounds in materials chemistry. researchgate.net Their applications extend to optoelectronics, where they have been utilized as fluorophores in organic light-emitting diodes (OLEDs), as white emitters in single-molecule push-pull systems, and in the development of sensors. researchgate.net The synthesis of various haloquinazolines, including bromo-substituted isomers, is a key area of research for creating materials with specific functionalities. researchgate.netresearchgate.net The core structure of quinazolines, composed of fused benzene (B151609) and pyrimidine (B1678525) rings, provides a robust and tunable platform for these applications. researchgate.netchemenu.com

Research into quinazoline-based fluorophores has demonstrated that their emission properties can be systematically altered. nih.gov A series of fluorescent compounds based on 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline have been synthesized, exhibiting alterable emission, high quantum yields, and mechanochromic properties. nih.gov These characteristics are highly sought after for applications in smart materials and sensing.

The following table summarizes the photophysical properties of some functionalized quinazoline derivatives, illustrating the impact of substitution on their optical characteristics.

| Compound | Absorption Max (λabs) in Cyclohexane (nm) | Emission Max (λem) in Cyclohexane (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) (%) |

| 1 | 369 | 414 | 45 | 84.67 |

| 2 | 403 | 450 | 47 | 87.59 |

| 3 | 415 | 500 | 85 | 60.23 |

| 4 | 420 | 514 | 94 | 49.11 |

| 5 | 444 | 575 | 131 | 15.68 |

| Data sourced from a study on quinazoline-based fluorophores and their photophysical properties. nih.gov |

Potential in Optoelectronic, Sensing, and Organic Electronic Technologies

The inherent properties of halogenated quinazolines make them suitable for a range of advanced technologies, including optoelectronics, sensing, and organic electronics.

Optoelectronic Applications:

Quinazoline derivatives are actively being explored for their use in organic light-emitting diodes (OLEDs). researchgate.netfrontiersin.org Their tunable fluorescence and potential for high quantum yields are critical for the development of efficient and stable light-emitting materials. nih.govdergipark.org.tr For instance, certain quinoline (B57606) derivatives with halogen substitutions have been successfully incorporated into OLED devices. dergipark.org.tr Specifically, 5,7-dibromo-8-hydroxyquinoline has demonstrated a high fluorescent response and has been used as a fluorescent material in the production of an OLED device. dergipark.org.tr While this is a quinoline derivative, the principles of utilizing halogenated heterocyclic compounds are transferable to quinazolines. The development of new luminogens is a key area in OLED research, with a focus on achieving high external quantum efficiencies and reducing efficiency roll-off. frontiersin.org

Sensing Technologies:

A patent has been filed for a 5-bromoquinazoline derivative intended for use in a sensor. justia.com This indicates the recognized potential of this specific compound in sensing applications. The mechanism of sensing often relies on changes in the photophysical properties of the material, such as fluorescence, in response to an external stimulus or the presence of a specific analyte. chemcu.org The protonation of nitrogen atoms in the quinazoline ring can cause dramatic color changes, opening up possibilities for the development of colorimetric pH sensors. researchgate.net

Organic Electronic Technologies:

In the broader field of organic electronics, compounds like this compound can serve as intermediates for creating more complex molecules for applications such as organic field-effect transistors (OFETs). ambeed.comambeed.comrsc.org The ability to functionalize the quinazoline core allows for the design of materials with specific charge transport properties, which is essential for the performance of OFETs. nih.gov The development of novel organic semiconductors is crucial for advancing flexible and low-cost electronic devices. rsc.org

Environmental Impact and Bioremediation Considerations for Halogenated Quinazolines

Environmental Persistence and Degradation Pathways of Halogenated Heterocycles

Halogenated organic compounds are often characterized by their stability and resistance to degradation. scirp.org The presence of a halogen atom, such as bromine in 5-Bromoquinazoline, can significantly influence the compound's chemical properties and environmental persistence. tecamgroup.commdpi.com Halogenated aromatic hydrocarbons, a class that includes brominated quinazolines, are notably stable due to the resonance energy of the aromatic ring and the strength of the carbon-halogen bond. scirp.org This stability often translates to a longer half-life in the environment, potentially leading to accumulation in soil, water, and biota. tecamgroup.comresearchgate.net

The degradation of these compounds can occur through various pathways, both biotic and abiotic. Photodegradation, where the compound is broken down by light, is one possible route. However, the persistence of many halogenated compounds suggests that this process may be slow under typical environmental conditions. nih.gov The decomposition of halogenated compounds can also lead to the formation of inorganic substances that may contribute to environmental issues like acid rain. tecamgroup.com

Table 1: Factors Influencing Environmental Persistence of Halogenated Heterocycles

| Factor | Description | Potential Impact on this compound |

| Chemical Structure | The inherent stability of the quinazoline (B50416) ring system and the carbon-bromine bond strength. scirp.org | High persistence is expected due to the aromatic nature and the halogen substituent. |

| Environmental Conditions | Factors such as sunlight intensity (for photodegradation), temperature, pH, and the presence of other chemicals. | Degradation rates will vary depending on the specific environmental compartment (soil, water, air). |

| Microbial Population | The presence and activity of microorganisms capable of degrading halogenated compounds. nih.gov | The potential for bioremediation exists but is dependent on the local microbial community. |

Biotransformation and Microbial Dehalogenation Studies

The biological transformation of xenobiotics, including halogenated compounds, is a critical process in determining their environmental fate. mhmedical.comlongdom.org Microorganisms have evolved diverse enzymatic pathways to break down and utilize a wide array of chemicals. nih.gov For halogenated compounds, the key step is often dehalogenation, the removal of the halogen atom from the molecule. nih.gov

Microbial degradation of halogenated aromatic compounds can occur under both aerobic and anaerobic conditions. nih.gov Aerobic degradation often involves oxygenase enzymes that hydroxylate the aromatic ring, making it more susceptible to cleavage. nih.gov Anaerobic dehalogenation, on the other hand, can occur through a process called dehalorespiration, where the halogenated compound is used as an electron acceptor. slideshare.netrutgers.edu

While specific studies on the biotransformation of this compound are not extensively documented in the provided results, research on similar halogenated aromatic compounds provides valuable insights. For instance, studies on brominated flame retardants have shown that they can be reductively dehalogenated by anaerobic microorganisms. rutgers.edu Similarly, various bacteria have been identified that can degrade other halogenated aromatics, suggesting that microbes with the potential to degrade this compound may exist in the environment. nih.gov The process of dehalogenation can sometimes lead to the formation of intermediates that may also have environmental implications. mdpi.com

Table 2: Key Enzymatic Processes in the Biotransformation of Halogenated Aromatics

| Enzymatic Process | Description | Relevance to this compound |

| Dioxygenation | Incorporation of two oxygen atoms into the aromatic ring, often initiating the degradation process. nih.gov | A potential initial step in the aerobic degradation of the quinazoline ring. |

| Reductive Dehalogenation | The removal of a halogen atom with the concurrent addition of electrons, common in anaerobic environments. rutgers.edu | A likely pathway for the removal of the bromine atom from this compound. |

| Hydrolysis | The cleavage of chemical bonds by the addition of water. | May play a role in the further breakdown of intermediates after initial dehalogenation. |

Ecotoxicological Assessment of Brominated Quinazoline Metabolites and Environmental Fate

The environmental fate of a chemical is determined by a combination of its persistence, transport, and transformation processes. nih.gov Halogenated compounds can be transported over long distances in the atmosphere and can accumulate in environmental compartments such as sediment. researchgate.netipen.org The ecotoxicity of halogenated compounds has been demonstrated in various organisms. For example, brominated flame retardants have been shown to be toxic to aquatic organisms and can have adverse effects on mammals. ipen.orgui.ac.id

Predictive toxicology approaches, such as Quantitative Structure-Toxicity Relationship (QSTR) models, can be used to estimate the potential ecotoxicity of chemicals when experimental data is limited. toxminds.com These models use the chemical structure to predict its hazardous properties. For a comprehensive ecotoxicological assessment, a battery of tests using organisms from different trophic levels is often employed. nih.govpjoes.com This approach helps to identify the most sensitive species and the potential for effects to cascade through the food web.

Table 3: Considerations for the Ecotoxicological Assessment of this compound and its Metabolites

| Assessment Aspect | Key Considerations |

| Parent Compound Toxicity | Acute and chronic toxicity to a range of aquatic and terrestrial organisms. |

| Metabolite Toxicity | Identification of major degradation products and assessment of their individual and combined toxicity. nih.gov |

| Bioaccumulation Potential | The likelihood of the compound and its metabolites accumulating in organisms and biomagnifying in the food chain. researchgate.net |

| Environmental Fate Modeling | Predicting the distribution and concentration of the compound and its metabolites in different environmental compartments. erasm.org |

Future Directions and Research Frontiers in 5 Bromoquinazoline Chemistry

Rational Design of Next-Generation Analogues with Enhanced Potency, Selectivity, and Reduced Off-Target Effects

The rational design of novel 5-bromoquinazoline analogues is a cornerstone of future research, aiming to meticulously refine their molecular architecture to enhance therapeutic properties. This approach relies on a deep understanding of structure-activity relationships (SAR) to guide the synthesis of derivatives with improved potency against specific biological targets, increased selectivity to distinguish between related targets (e.g., different kinase isoforms), and minimized interactions with unintended proteins, thereby reducing off-target effects.

Researchers are systematically exploring modifications at various positions of the quinazoline (B50416) ring. For instance, studies on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives have shown that substitutions on the thiol group significantly influence anticancer activity. nih.gov An analogue featuring an aliphatic linker at this position demonstrated potent activity against MCF-7 and SW480 cancer cell lines, with notable selectivity compared to normal cell lines. nih.gov Similarly, the design of 3-substituted phenyl quinazolinone derivatives has identified compounds that induce apoptosis and cause cell cycle arrest at the S phase in breast cancer cells. nih.gov

Future design strategies will increasingly focus on:

Hybrid Molecules: Combining the this compound core with other pharmacophores to create hybrid compounds that can engage multiple targets or pathways. rsc.orgresearchgate.net This strategy aims to develop agents with synergistic effects or the ability to overcome drug resistance.

Isosteric Replacements: Substituting key functional groups with isosteres to fine-tune physicochemical properties like solubility, membrane permeability, and metabolic stability without losing the essential interactions required for biological activity.

Conformational Locking: Introducing structural constraints to lock the molecule into a specific bioactive conformation, which can enhance binding affinity and selectivity for the intended target.

A study on thiazolo[5,4-f]quinazolines, which are tricyclic homologues of the 4-aminoquinazoline pharmacophore, identified potent inhibitors of DYRK1A kinase, an enzyme implicated in neurodegenerative diseases. researchgate.netmdpi.com The introduction of different amine groups and aliphatic chains allowed for a detailed exploration of the SAR, leading to compounds with double-digit nanomolar inhibitory concentrations. researchgate.net These findings underscore the potential for developing highly potent and selective inhibitors through systematic structural modifications.

Table 1: Examples of Rationally Designed Quinazoline Derivatives and Their Activities

| Compound Series | Key Structural Feature | Primary Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| 6-Bromo-2-substituted-quinazolin-4-ones | Aliphatic linker at position 2 | Anticancer (MCF-7, SW480) | Compound 8a showed potent activity with IC50 values of 15.85 µM (MCF-7) and 17.85 µM (SW480), and high selectivity over normal cells (IC50 = 84.20 µM). | nih.gov |

| 3-Substituted phenyl quinazolinones | Varied substitutions on N-3 phenyl ring | Anticancer (MCF-7, SW480) | A potent derivative (7k) arrested the cell cycle at the S phase and induced apoptosis in MCF-7 cells. | nih.gov |

| Thiazolo[5,4-f]quinazolines | Tricyclic homologue of 4-aminoquinazoline | DYRK1A Kinase Inhibition | Lead compounds (7i, 8i, 9i) exhibited IC50 values in the 40-50 nM range against DYRK1A. | researchgate.net |

| 6-Bromo quinazoline derivatives | Fluorine substitution at meta position of phenyl moiety | Anticancer (MCF-7, SW480) | Compound 5b showed stronger activity (IC50 = 0.53-1.95 µM) than cisplatin (B142131) and induced apoptosis. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of this compound derivatives. acs.org These computational tools can process vast and complex datasets far more efficiently than traditional methods, enabling researchers to identify promising drug candidates, predict their properties, and refine their structures with greater speed and accuracy.

Key applications of AI/ML in this field include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity of novel this compound analogues based on their chemical structures. For example, 2D-QSAR models have been successfully used to predict the anticancer potential of quinazoline derivatives and guide the design of new molecules with enhanced inhibitory effects against targets like the epidermal growth factor receptor (EGFR). acs.org

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. acs.org Starting with a known active scaffold like quinazoline, these models can explore a vast chemical space to propose novel derivatives that are optimized for high potency and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target. This significantly narrows down the number of candidates that need to be synthesized and tested in the lab, saving time and resources.

Data Analysis and Insight Generation: ML algorithms can analyze complex biological data from high-throughput screening and 'omics' studies to uncover novel structure-activity relationships and identify molecular features critical for a compound's efficacy. researchgate.net

A recent study leveraged multistage ML-QSAR models to analyze large datasets and predict the efficacy of compounds against multiple life cycle stages of the malaria parasite, accelerating the identification of potential antiplasmodial agents. researchgate.net Another platform, AIDDISON, demonstrates how a web-based AI tool can facilitate the design of new tankyrase inhibitors based on the quinazoline scaffold, making these powerful computational methods more accessible to medicinal chemists. acs.org

Development of Novel and Highly Efficient Synthetic Methodologies for Complex Analogues

The synthesis of increasingly complex this compound analogues requires the development of more advanced and efficient chemical reactions. Future research will focus on novel synthetic methodologies that offer greater precision, higher yields, and access to a wider diversity of chemical structures, which are often inaccessible through conventional methods.

Key areas of development include: